molecular formula C16H19NO4S B2581628 Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 350997-24-9

Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2581628
CAS No.: 350997-24-9
M. Wt: 321.39
InChI Key: HVRIAMFZKQLRLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amine derivatives.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has been studied for its potential antimicrobial, antioxidant, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in reducing oxidative stress in biological systems .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties, in particular, have garnered interest for the development of new cancer treatments .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion resistance and enhanced durability .

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-7-21-16(18)14-11(9-22-15(14)17)10-5-6-12(19-2)13(8-10)20-3/h5-6,8-9H,4,7,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIAMFZKQLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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